Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of methanesulfonic acid, which is a strong organic acid. The compound is characterized by the presence of a trifluoromethanesulfonyl group and a tetrahydro-2-oxepinyl moiety, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the ester product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of methanesulfonic acid esters often involves large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong organic acid used in esterification and other catalytic reactions.
Methanesulfonic acid: A simpler sulfonic acid used in similar applications but lacks the trifluoromethyl group.
Uniqueness
Methanesulfonic acid, trifluoro-, 4,5,6,7-tetrahydro-2-oxepinyl ester is unique due to the presence of both the trifluoromethanesulfonyl group and the tetrahydro-2-oxepinyl moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical processes .
Properties
CAS No. |
124878-44-0 |
---|---|
Molecular Formula |
C7H9F3O4S |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
2,3,4,5-tetrahydrooxepin-7-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3O4S/c8-7(9,10)15(11,12)14-6-4-2-1-3-5-13-6/h4H,1-3,5H2 |
InChI Key |
OGWUIBACAOXBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.